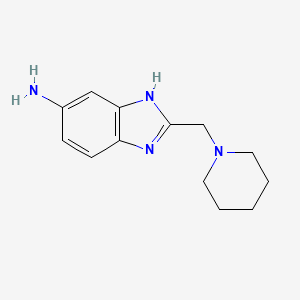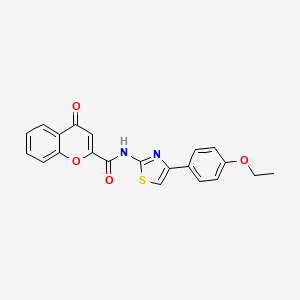
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the molecular structures of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were confirmed by their physicochemical properties and spectroanalytical data . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . The substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Aplicaciones Científicas De Investigación
Synthetic Protocols for Chromenones
The compound N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide includes a chromene structure. Chromenones, especially 6H-benzo[c]chromen-6-ones, are crucial in pharmacology due to their presence in secondary metabolites. Synthetic methods for these structures have been comprehensively reviewed, highlighting techniques like Suzuki coupling reactions, radical mediated cyclization, and reactions of Michael acceptors with dicarbonyl compounds, which are pivotal for pharmacological applications (Mazimba, 2016).
Anticancer Potential
Compounds similar to the requested molecule have been evaluated for their anticancer properties, especially against human oral squamous cell carcinoma (OSCC), while minimizing keratinocyte toxicity. The study also emphasizes the importance of structural modification to enhance therapeutic effects (Sugita et al., 2017).
DNA Binding and Biological Applications
Compounds structurally related to the query molecule, like Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, indicating a potential for therapeutic applications, including radioprotection and topoisomerase inhibition. This highlights the importance of such structures in drug design and the exploration of DNA sequence recognition (Issar & Kakkar, 2013).
Urinary Carcinogen Metabolites as Biomarkers
The measurement and analysis of urinary carcinogen metabolites, like those derived from similar compounds, provide crucial information about exposure to carcinogens, especially in the context of tobacco and cancer. This indicates the potential use of such compounds in the development of diagnostic and therapeutic strategies (Hecht, 2002).
Heterocyclic Systems in Medicinal Chemistry
Heterocyclic systems based on structures like 1,3,4-thia(oxa)diazoles, to which the query compound is related, exhibit a range of pharmacological activities. These include antimicrobial, anti-inflammatory, antitumor, and antiviral activities, underlining the compound's relevance in medicinal chemistry (Lelyukh, 2019).
Oxadiazole Core in Drug Development
The oxadiazole core, a component in structures related to the query molecule, has diverse pharmacological properties and is used in the development of new drugs due to its broad applicability in medicinal chemistry, indicating the potential versatility of the compound in therapeutic applications (Rana, Salahuddin & Sahu, 2020).
Mecanismo De Acción
The mechanism of action of similar compounds has been studied. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Molecular docking studies were carried out to study the binding mode of active compounds with receptor using Schrodinger v11.5 .
Propiedades
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-2-26-14-9-7-13(8-10-14)16-12-28-21(22-16)23-20(25)19-11-17(24)15-5-3-4-6-18(15)27-19/h3-12H,2H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQXDZSZYQSHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2475490.png)
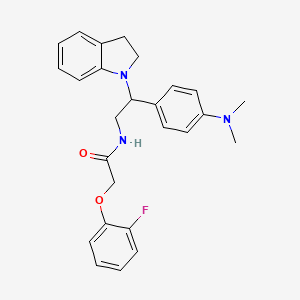

![Benzo[d]thiazol-6-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2475494.png)
![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2475495.png)
![2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-benzoic acid](/img/structure/B2475496.png)
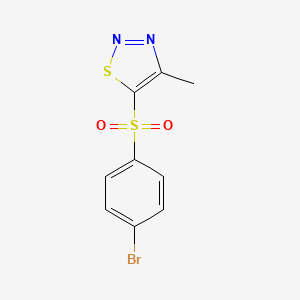
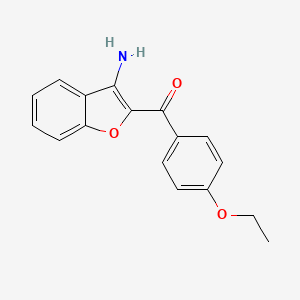
methanone](/img/structure/B2475500.png)
![N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2475502.png)

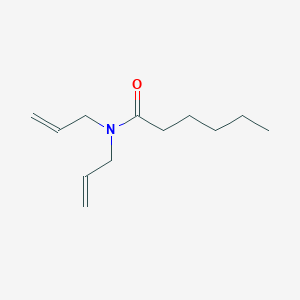
![5-amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2475508.png)
